

what is Cholesterol-18O and its chemical structure

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Compound of Interest

Compound Name: Cholesterol-18O

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An In-depth Technical Guide to Cholesterol-¹⁸O

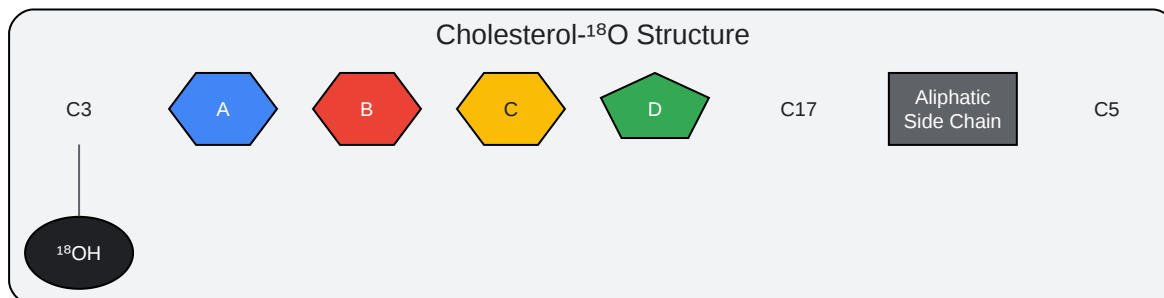
Introduction

In the fields of biochemistry, drug development, and metabolic research, the use of stable isotope-labeled compounds is indispensable for tracing and quantifying metabolic pathways without the need for radioactive materials.[1][2] Cholesterol-¹⁸O is a stable isotope-labeled form of cholesterol, a crucial sterol in mammals that serves as a structural component of cell membranes and a precursor for steroid hormones, vitamin D, and bile acids.[3][4][5] This guide provides a comprehensive overview of Cholesterol-¹⁸O, its chemical structure, quantitative properties, and its application in experimental research, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Cholesterol-¹⁸O is structurally identical to endogenous cholesterol, with the exception that the oxygen atom of the hydroxyl group at the 3-beta position (C3) is replaced with the stable, heavy isotope of oxygen, ¹⁸O.[3][6] This subtle yet significant modification allows it to be distinguished from its natural, ¹⁶O-containing counterpart by mass spectrometry, making it an excellent tracer and internal standard for quantitative analysis.[3]

The core structure is a tetracyclic ring system characteristic of sterols, composed of four fused hydrocarbon rings (A, B, C, and D), with a hydroxyl group at C3 and an aliphatic side chain at C17.[4][7]



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Fig 1. Simplified diagram of Cholesterol-¹⁸O, highlighting the ¹⁸O-labeled hydroxyl group.

Quantitative Data

The primary difference between cholesterol and Cholesterol-¹⁸O is its molecular mass. This mass shift is the basis for its detection and quantification in mass spectrometry-based assays.

Property	Cholesterol	Cholesterol- ¹⁸ O	Data Source(s)
Chemical Formula	C ₂₇ H ₄₆ O	C ₂₇ H ₄₆ ¹⁸ O	[4][6][8][9]
Average Molar Mass	~386.65 g/mol	~388.65 g/mol	[4][9]
CAS Number	57-88-5	59613-51-3	[3][9]
Appearance	White crystalline powder	White crystalline powder	[9]
Melting Point	148 to 150 °C	Not specified, expected to be similar to cholesterol	[4][9]

Experimental Applications and Protocols

Cholesterol-¹⁸O is primarily used as a tracer to study cholesterol metabolism, transport, and efflux.[2][3] Its use as an internal standard in mass spectrometry allows for precise quantification of endogenous cholesterol levels in various biological samples.[3] A key

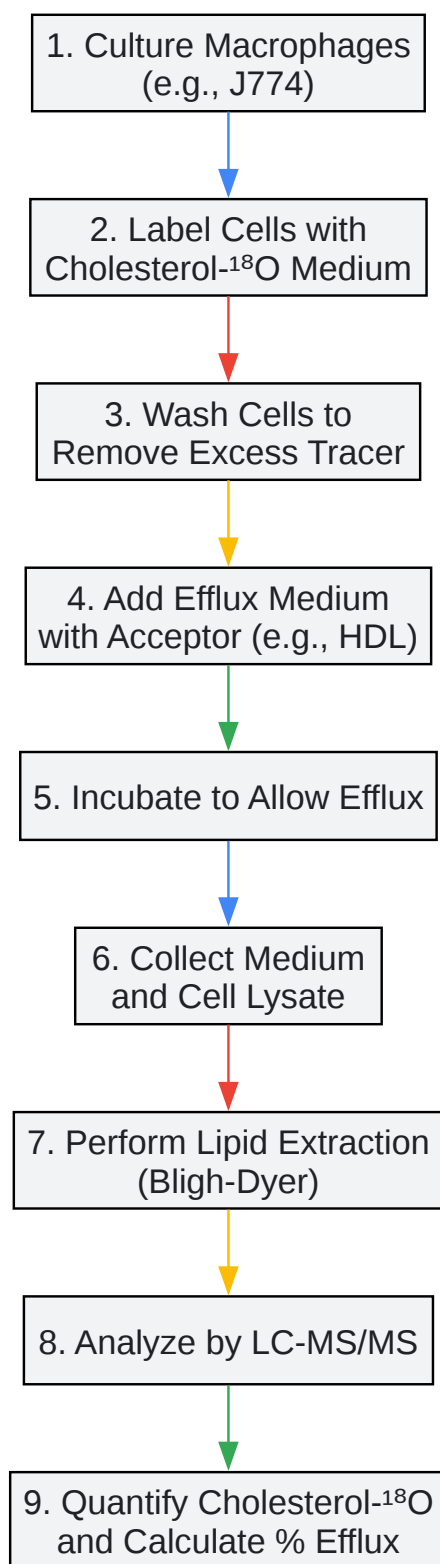
application is in cholesterol efflux assays, which measure the capacity of serum or specific acceptors like High-Density Lipoprotein (HDL) to remove cholesterol from cells, a critical step in reverse cholesterol transport.^[10]

General Protocol for a Stable Isotope-Based Cholesterol Efflux Assay

This protocol provides a framework for measuring cholesterol efflux from cultured macrophages (e.g., J774 cells) using Cholesterol-¹⁸O as a tracer, adapted from methodologies using other stable isotopes.^{[1][10]}

- Cell Culture and Labeling:
 - Culture J774 macrophages to near confluency in appropriate growth medium.
 - Replace the growth medium with a labeling medium containing a known concentration of Cholesterol-¹⁸O.
 - Incubate the cells for a sufficient period (e.g., 24 hours) to allow for the incorporation of the labeled cholesterol into the cellular membranes.^[10]
- Equilibration and Efflux Initiation:
 - After the labeling period, wash the cells with a serum-free medium to remove excess unincorporated Cholesterol-¹⁸O.
 - Add an efflux medium containing the cholesterol acceptor of interest (e.g., isolated HDL, apolipoprotein A-I, or patient serum).
 - Incubate for a defined period (e.g., 4-24 hours) to allow for the efflux of Cholesterol-¹⁸O from the cells to the acceptor in the medium.
- Sample Collection and Lipid Extraction:
 - At the end of the incubation, collect the efflux medium.

- Wash the cells with phosphate-buffered saline (PBS) and then lyse them or scrape them into a solvent for lipid extraction.
- Perform a lipid extraction on both the collected medium and the cell lysate, typically using a method like the Bligh-Dyer extraction.[\[10\]](#)
- Quantification by Mass Spectrometry (LC-MS/MS):
 - Analyze the lipid extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
 - Quantify the amount of Cholesterol- ^{18}O in both the cell and medium fractions by monitoring its specific mass-to-charge ratio (m/z).
 - Calculate the percentage of cholesterol efflux as the amount of Cholesterol- ^{18}O in the medium divided by the total amount of Cholesterol- ^{18}O (medium + cells), multiplied by 100.



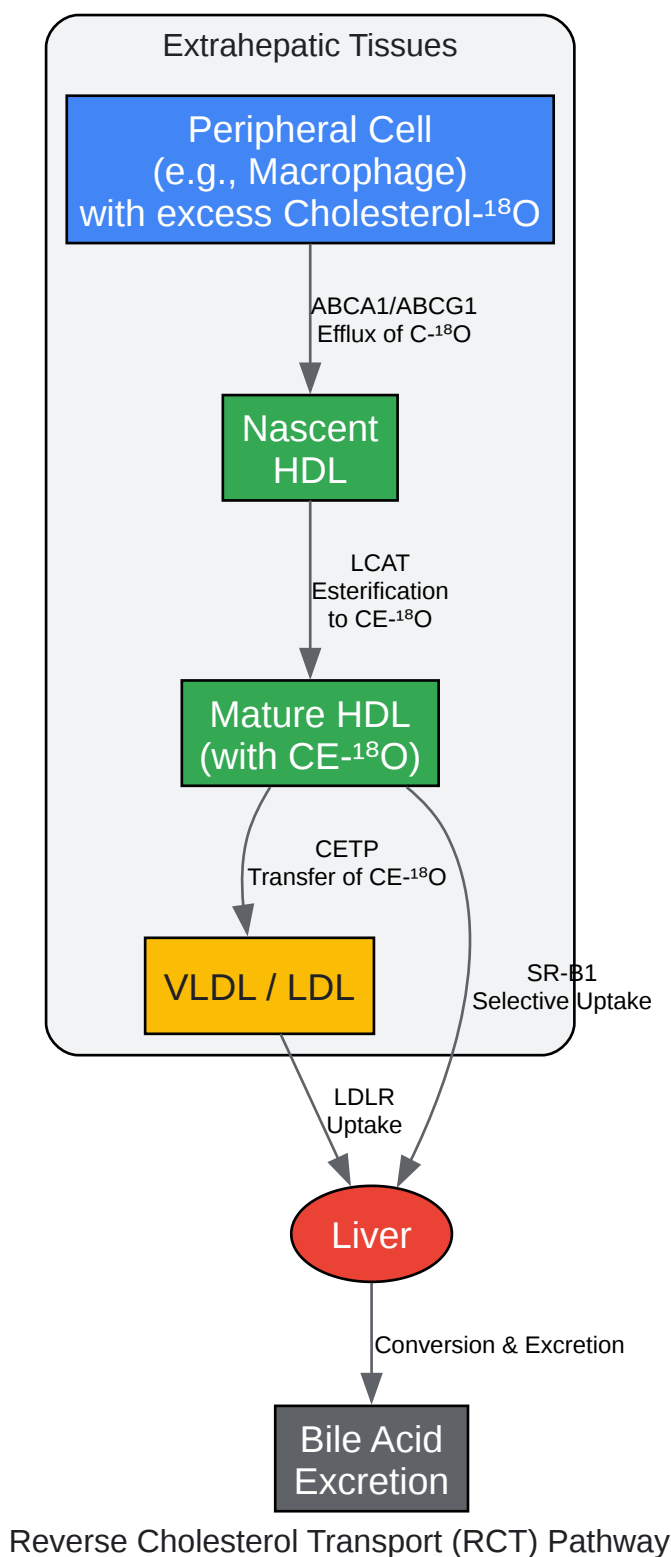
Experimental Workflow for Cholesterol Efflux Assay

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Fig 2. Workflow for a cholesterol efflux assay using Cholesterol-¹⁸O.

Application in Tracing Metabolic Pathways

Cholesterol- ^{18}O is an invaluable tool for studying the complex dynamics of cholesterol homeostasis, particularly the Reverse Cholesterol Transport (RCT) pathway. RCT is the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion, a pathway considered protective against atherosclerosis.[2][11] By introducing Cholesterol- ^{18}O into the system, researchers can trace its movement from cells into HDL particles, its esterification by LCAT, its potential transfer to other lipoproteins by CETP, and its ultimate uptake by the liver.



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Fig 3. Tracing $\text{Cholesterol-}^{18}\text{O}$ through the Reverse Cholesterol Transport pathway.

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